

Technical Guide: (S)-2-(4-Nitrobenzamido)pentanedioic Acid

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Compound of Interest

Compound Name: (S)-2-(4-Nitrobenzamido)pentanedioic acid

Cat. No.: B058252

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CAS Number: 6758-40-3

This technical guide provides an in-depth overview of **(S)-2-(4-Nitrobenzamido)pentanedioic acid**, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, and significant biological activities, with a focus on its potential as a novel therapeutic agent in allergy treatment.

Chemical and Physical Properties

(S)-2-(4-Nitrobenzamido)pentanedioic acid, also known as N-(4-Nitrobenzoyl)-L-glutamic acid, is a derivative of L-glutamic acid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	6758-40-3	[2][3]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₇	[1][2]
Molecular Weight	296.23 g/mol	[1][2]
Appearance	Almost white powder	[1]
Melting Point	113 °C	[1]
Boiling Point	619.9 °C at 760 mmHg	[1]
Storage Conditions	-20°C	[1]
MDL Number	MFCD00007348	[2]

Synthesis

(S)-2-(4-Nitrobenzamido)pentanedioic acid is typically synthesized through the condensation of p-nitrobenzoyl chloride and L-glutamic acid.[1]

Experimental Protocol: Synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid

This protocol is adapted from established patent literature for the synthesis of N-p-nitrobenzoyl-L-glutamic acid.

Materials:

- p-Nitrobenzoic acid
- Acylating chlorination agent (e.g., oxalyl chloride, thionyl chloride)
- Solvent (e.g., tetrahydrofuran, 1,2-dichloroethane)
- Initiator/Catalyst (e.g., N,N-dimethylformamide (DMF))
- Sodium glutamate

- Aqueous sodium hydroxide solution
- Hydrochloric acid

Procedure:

- Preparation of p-Nitrobenzoyl Chloride:
 - To a solution of p-nitrobenzoic acid in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of DMF.
 - Slowly add the acylating chlorination agent (e.g., oxalyl chloride) to the mixture.
 - Heat the reaction mixture to reflux and monitor for completion.
 - After the reaction is complete, cool the mixture to room temperature to obtain a solution of p-nitrobenzoyl chloride.
- Condensation Reaction:
 - In a separate reaction vessel, dissolve sodium glutamate in water and adjust the pH to 8-9 with an aqueous sodium hydroxide solution.
 - Cool the sodium glutamate solution to 0-5 °C.
 - Slowly add the previously prepared p-nitrobenzoyl chloride solution to the cooled sodium glutamate solution, maintaining the pH at 8-9 by the addition of sodium hydroxide solution.
 - After the addition is complete, allow the reaction to proceed at room temperature for approximately one hour.
- Isolation and Purification:
 - Acidify the reaction mixture to pH 1 with hydrochloric acid to precipitate the product.
 - Collect the precipitate by filtration.
 - Wash the solid product with water.

- Dry the product under reduced pressure to yield N-(4-nitrobenzoyl)-L-glutamic acid.

Biological Activity: IgE Blockage in Allergic Responses

Research has identified **(S)-2-(4-Nitrobenzamido)pentanedioic acid** as a potent inhibitor of the interaction between Immunoglobulin E (IgE) and allergens. This suggests its potential as a therapeutic agent for IgE-mediated allergic diseases.[\[4\]](#)

Quantitative Data: IgE Blockage

The following table summarizes the percentage of IgE blockage by **(S)-2-(4-Nitrobenzamido)pentanedioic acid** and related compounds in an in vitro study.[\[4\]](#)

Compound	IgE Blockage (%)
N-(4-nitrobenzoyl)-L-glutamic acid	93%
L-glutamic acid	60%
N-carbamyl-L-glutamic acid	42%
N-acetyl-L-glutamic acid	36%
N-methyl-L-glutamic acid	25%
D-glutamic acid	14%

Experimental Protocol: IgE-Allergen Binding Inhibition Assay (ELISA)

This protocol outlines a general method for assessing the inhibition of IgE binding to an allergen, adapted for testing the efficacy of **(S)-2-(4-Nitrobenzamido)pentanedioic acid**.

Materials:

- Allergen-specific IgE (from sensitized animal serum or human patients)
- Allergen of interest (e.g., 2S albumin from *Ricinus communis*)

- **(S)-2-(4-Nitrobenzamido)pentanedioic acid**
- ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Anti-IgE antibody conjugated to an enzyme (e.g., HRP)
- Enzyme substrate (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Plate Coating: Coat the wells of a 96-well ELISA plate with the allergen of interest diluted in coating buffer. Incubate overnight at 4 °C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
- Inhibition Step:
 - Pre-incubate the allergen-specific IgE serum with various concentrations of **(S)-2-(4-Nitrobenzamido)pentanedioic acid** for 20-30 minutes at room temperature.
 - Include a control with IgE serum and no inhibitor.
- Binding: Add the pre-incubated IgE-inhibitor mixtures to the washed and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.

- **Detection:** Add the enzyme-conjugated anti-IgE antibody to each well. Incubate for 1 hour at room temperature.
- **Washing:** Wash the plate five times with wash buffer.
- **Substrate Addition:** Add the enzyme substrate to each well and incubate in the dark until a color develops.
- **Stopping the Reaction:** Add the stop solution to each well.
- **Measurement:** Read the absorbance at the appropriate wavelength using a plate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.

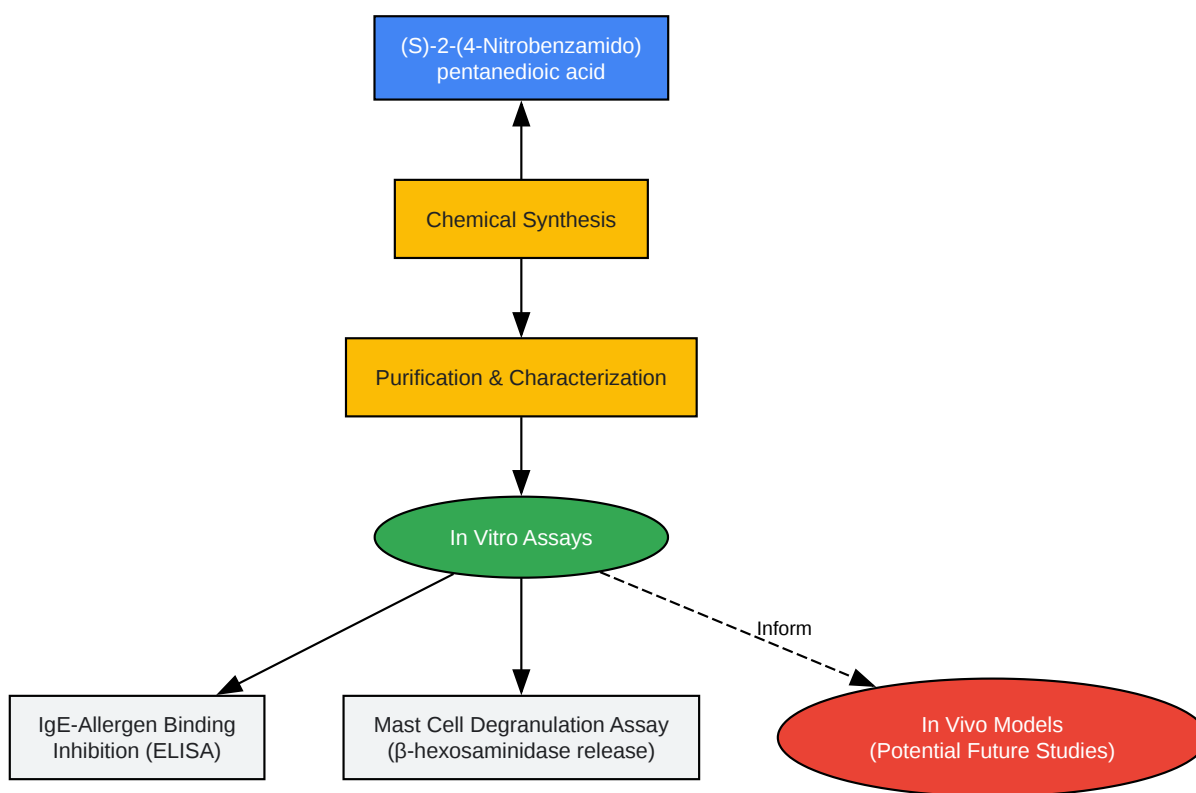
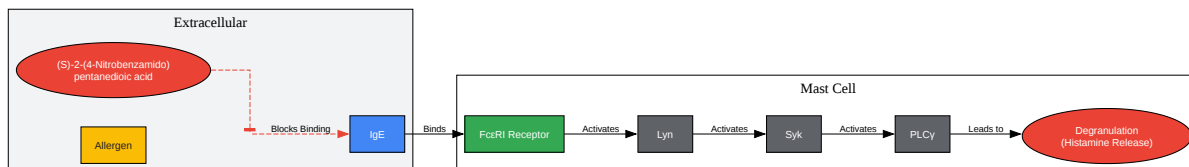
Signaling Pathway and Mechanism of Action

The primary mechanism of action for **(S)-2-(4-Nitrobenzamido)pentanedioic acid** in an allergic context is the direct blockage of the initial binding between IgE antibodies and allergens. This preventative action occurs upstream of the cellular signaling cascade that leads to an allergic response.

IgE-Mediated Mast Cell Activation Pathway

The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils is the critical first step in triggering an allergic reaction. This cross-linking of FcεRI initiates a downstream signaling cascade involving the activation of multiple protein tyrosine kinases, including Lyn and Syk.^{[5][6][7]} Activated Syk then phosphorylates and activates other signaling proteins, such as phospholipase C gamma (PLCγ), leading to an increase in intracellular calcium levels and ultimately, the degranulation of the mast cell and the release of inflammatory mediators like histamine.^{[6][8][9]}

By inhibiting the initial IgE-allergen binding, **(S)-2-(4-Nitrobenzamido)pentanedioic acid** effectively prevents the activation of this entire signaling pathway.



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